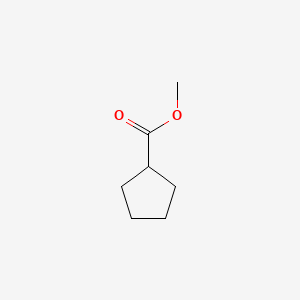

Methyl cyclopentanecarboxylate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 87553. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl cyclopentanecarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O2/c1-9-7(8)6-4-2-3-5-6/h6H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIHIJFJSXPDTNO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50196806 | |

| Record name | Methyl cyclopentanecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50196806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4630-80-2 | |

| Record name | Methyl cyclopentanecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4630-80-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl cyclopentanecarboxylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004630802 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl cyclopentanecarboxylate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87553 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methyl cyclopentanecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50196806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl cyclopentanecarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.772 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Methyl cyclopentanecarboxylate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J9UB5SWZ2R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Methyl cyclopentanecarboxylate CAS number

An In-depth Technical Guide to Methyl Cyclopentanecarboxylate (B8599756)

CAS Number: 4630-80-2

This technical guide provides a comprehensive overview of methyl cyclopentanecarboxylate, a significant organic compound in various research and industrial applications. The document details its chemical and physical properties, safety and handling guidelines, and established experimental protocols for its synthesis.

Chemical Identity and Structure

This compound is an organic ester derived from cyclopentanecarboxylic acid and methanol (B129727).[1] It is characterized by a five-membered cyclopentane (B165970) ring attached to a methoxycarbonyl group.[1] This structure imparts properties that make it a useful intermediate in organic synthesis and a component in fragrance formulations.[1][2]

| Identifier | Value |

| CAS Number | 4630-80-2[1][3][4][5][6] |

| Molecular Formula | C₇H₁₂O₂[1][3][4][5][7] |

| Molecular Weight | 128.17 g/mol [3][6][7] |

| IUPAC Name | This compound |

| Synonyms | Cyclopentanecarboxylic acid methyl ester, 1-(Methoxycarbonyl)cyclopentane, Methyl cyclopentanoate[1][4][6] |

| InChI Key | IIHIJFJSXPDTNO-UHFFFAOYSA-N[1][4][5][6] |

| SMILES | C(OC)(=O)C1CCCC1[1] |

Physicochemical Properties

This compound is a colorless to nearly colorless liquid with a characteristic pleasant, fruity odor.[1][2] It is soluble in organic solvents but has limited solubility in water.[2]

| Property | Value |

| Appearance | Colorless to almost colorless clear liquid[6] |

| Melting Point | 77-78°C[6][8] |

| Boiling Point | 81-82°C at 5 mmHg[6][8] |

| Density | 1.014 g/cm³[6][8] |

| Refractive Index (n²⁵D) | 1.4341 - 1.4360[6][8][9] |

| Flash Point | 81-82°C at 5 mmHg[6][8] |

| Storage Temperature | Room Temperature, sealed in a dry environment[6] |

Safety and Handling

This compound is classified as a flammable liquid and vapor. It is also considered harmful if swallowed.[7][10] Proper safety precautions, including the use of personal protective equipment, are essential when handling this compound.

| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement |

| Flammable Liquids | GHS02 | Warning | H226: Flammable liquid and vapor[6] |

| Acute Toxicity, Oral | GHS07 | Warning | H302: Harmful if swallowed[7][10] |

Precautionary Statements:

-

P210: Keep away from heat, hot surfaces, sparks, open flames, and other ignition sources. No smoking.[7][11]

-

P233: Keep container tightly closed.[6]

-

P240: Ground/bond container and receiving equipment.[6]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[6][11]

-

P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[7]

-

P403 + P235: Store in a well-ventilated place. Keep cool.[6]

Applications

Due to its chemical properties and pleasant odor, this compound finds use in several areas:

-

Fragrance and Flavoring: It is utilized as a flavoring agent and in the fragrance industry to impart a fruity scent.[1][2]

-

Chemical Synthesis: It serves as a versatile intermediate in the synthesis of more complex organic compounds.[1][2]

-

Pharmaceutical Intermediate: It is an important intermediate in the synthesis of pharmaceuticals, such as the Janus kinase inhibitor, Ruxolitinib.[2][8]

-

Research: In laboratory settings, it is used in studies related to enzyme inhibition, including serine proteases, and has been investigated for its anti-inflammatory and anti-cancer properties.[12]

Experimental Protocols

Synthesis via Favorskii Rearrangement

A common method for preparing this compound is through the Favorskii rearrangement of 2-chlorocyclohexanone (B41772) with sodium methoxide (B1231860).[9]

Methodology:

-

A suspension of sodium methoxide (1.07 moles) in anhydrous ether (330 ml) is prepared in a three-necked flask equipped with a stirrer, reflux condenser, and dropping funnel.[9]

-

A solution of 2-chlorocyclohexanone (1 mole) in dry ether (30 ml) is added dropwise to the stirred suspension over approximately 40 minutes, regulating the exothermic reaction by the rate of addition.[9]

-

After the addition is complete, the mixture is stirred and heated under reflux for 2 hours.[9]

-

The mixture is then cooled, and water is added to dissolve the salts.[9]

-

The ethereal layer is separated, and the aqueous layer is extracted twice with 50 ml portions of ether.[9]

-

The combined ethereal solutions are washed successively with 5% hydrochloric acid, 5% aqueous sodium bicarbonate solution, and saturated sodium chloride solution.[9]

-

The ether solution is dried over magnesium sulfate, filtered, and the ether is removed by distillation.[9]

-

The crude ester is purified by fractional distillation to yield this compound (72-78 g).[9]

Synthesis from Cyclopentanecarboxylic Acid

An alternative synthesis involves the esterification of cyclopentanecarboxylic acid.[6]

Methodology:

-

Cyclopentanecarboxylic acid (87.6 mmol) is dissolved in anhydrous dichloromethane (B109758) (100 mL) in an oven-dried flask.[6]

-

Oxalyl chloride (105.1 mmol) is added dropwise, followed by 2 drops of DMF as a catalyst. The reaction proceeds for 7 hours.[6]

-

The mixture is concentrated under vacuum.[6]

-

The residue is dissolved in methanol (25 mL) and the reaction is continued for 19 hours.[6]

-

After the reaction is complete, the mixture is again concentrated under vacuum.[6]

-

The residue is redissolved in dichloromethane (100 mL) and washed sequentially with saturated sodium bicarbonate solution and brine.[6]

-

The combined organic layers are dried with anhydrous sodium sulfate, filtered, and concentrated.[6]

-

The final product is purified by simple distillation to afford this compound as a colorless oil (85% yield).[6]

Visualizations

The following diagrams illustrate the chemical classification and a typical synthesis workflow for this compound.

Caption: Figure 1: Chemical Classification of this compound.

Caption: Figure 2: Workflow for Synthesis via Favorskii Rearrangement.

References

- 1. CAS 4630-80-2: this compound | CymitQuimica [cymitquimica.com]

- 2. Page loading... [wap.guidechem.com]

- 3. scbt.com [scbt.com]

- 4. This compound [webbook.nist.gov]

- 5. This compound [webbook.nist.gov]

- 6. This compound | 4630-80-2 [chemicalbook.com]

- 7. fishersci.co.uk [fishersci.co.uk]

- 8. chembk.com [chembk.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. This compound | C7H12O2 | CID 78365 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. chemicalbook.com [chemicalbook.com]

- 12. Methyl cyclopentane carboxylate | 4630-80-2 | FM10248 [biosynth.com]

An In-depth Technical Guide to the Physical Properties of Methyl Cyclopentanecarboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of methyl cyclopentanecarboxylate (B8599756), a compound of interest in various chemical and pharmaceutical research fields. The information is presented to be a valuable resource for laboratory work, chemical synthesis, and drug development endeavors.

Core Physical Properties

Methyl cyclopentanecarboxylate is a colorless to almost colorless clear liquid.[1] It is an ester derived from cyclopentanecarboxylic acid and methanol.[2]

Table 1: Identification and Structural Information

| Parameter | Value | Reference |

| CAS Number | 4630-80-2 | [3][4] |

| Molecular Formula | C₇H₁₂O₂ | [3][4] |

| Molecular Weight | 128.17 g/mol | [3][5] |

| IUPAC Name | This compound | [4][5] |

| Synonyms | Cyclopentanecarboxylic acid methyl ester, Methyl cyclopentanoate | [2][5] |

| SMILES | COC(=O)C1CCCC1 | [5] |

| InChI Key | IIHIJFJSXPDTNO-UHFFFAOYSA-N | [4][5] |

Table 2: Quantitative Physical Properties

| Property | Value | Conditions | Reference |

| Boiling Point | 158 °C | (lit.) | [6] |

| 81-82 °C | 5 mmHg | [7][8] | |

| Melting Point | 77-78 °C | [7][9] | |

| Density | 0.98 g/cm³ | 20/20 °C | |

| 1.014 g/cm³ | [7][10] | ||

| Refractive Index | 1.43 | @ 20°C | |

| 1.4360 | [7][10] | ||

| Flash Point | 44 °C | ||

| Vapor Pressure | 2.55 mmHg | @ 25 °C | [7][11] |

| Solubility | Soluble in organic solvents; insoluble/difficult to mix with water. | [1][11][12] |

Experimental Protocols

The following sections detail generalized experimental methodologies for determining the key physical properties of liquid compounds like this compound.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For accurate determination, particularly with small sample volumes, the micro-reflux method is commonly employed.

Methodology:

-

Apparatus Setup: A small quantity of the liquid (approximately 0.5 mL) is placed in a test tube with a boiling chip or a small magnetic stir bar to ensure smooth boiling. A thermometer is positioned with its bulb just above the liquid's surface to measure the vapor temperature. The test tube is then placed in a heating block or an oil bath.

-

Heating: The sample is heated gently. The temperature at which the liquid boils and a ring of condensing vapor is observed on the walls of the test tube at the same level as the thermometer bulb is recorded as the boiling point.[13]

-

Capillary Method: An alternative micro method involves placing a small amount of the liquid in a fusion tube.[14][15] A capillary tube, sealed at one end, is inverted into the liquid.[14][15] The apparatus is heated, and the temperature at which a steady stream of bubbles emerges from the capillary is noted. The heat is then removed, and the temperature at which the liquid is drawn into the capillary tube upon cooling is recorded as the boiling point.[15][16]

Workflow for Boiling Point Determination

Determination of Density

Density is the mass per unit volume of a substance. For liquids, this can be determined with high precision using common laboratory equipment.

Methodology:

-

Mass Measurement: The mass of a clean, dry pycnometer (density bottle) or a graduated cylinder is accurately measured using an electronic balance.[17]

-

Volume Measurement: A known volume of this compound is added to the pycnometer or graduated cylinder. The volume is read precisely from the graduation marks, ensuring the reading is taken at the bottom of the meniscus.[17]

-

Final Mass Measurement: The mass of the container with the liquid is measured.

-

Calculation: The mass of the liquid is determined by subtracting the mass of the empty container from the final mass. The density is then calculated by dividing the mass of the liquid by its volume.[17] For improved accuracy, measurements should be repeated and an average value calculated.[18]

Workflow for Density Determination

Determination of Refractive Index

The refractive index of a substance is a dimensionless number that describes how light propagates through that medium. It is a characteristic property and is often used for identification and purity assessment.

Methodology:

-

Instrumentation: An Abbe refractometer is a commonly used instrument for this measurement.[19]

-

Sample Application: A few drops of this compound are placed on the prism surface of the refractometer.

-

Measurement: The prism is closed, and the light source is adjusted. The user looks through the eyepiece and adjusts the knob until the boundary line between the light and dark fields is sharp and centered on the crosshairs.

-

Reading: The refractive index value is read directly from the instrument's scale. The temperature should be controlled and recorded as the refractive index is temperature-dependent.

Workflow for Refractive Index Determination

References

- 1. Page loading... [guidechem.com]

- 2. CAS 4630-80-2: this compound | CymitQuimica [cymitquimica.com]

- 3. scbt.com [scbt.com]

- 4. This compound [webbook.nist.gov]

- 5. This compound | C7H12O2 | CID 78365 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. labsolu.ca [labsolu.ca]

- 7. chembk.com [chembk.com]

- 8. chemsynthesis.com [chemsynthesis.com]

- 9. This compound CAS#: 4630-80-2 [amp.chemicalbook.com]

- 10. This compound | 4630-80-2 [chemicalbook.com]

- 11. chembk.com [chembk.com]

- 12. This compound, 97% | Fisher Scientific [fishersci.ca]

- 13. chem.ucalgary.ca [chem.ucalgary.ca]

- 14. byjus.com [byjus.com]

- 15. Video: Boiling Points - Concept [jove.com]

- 16. uomus.edu.iq [uomus.edu.iq]

- 17. Experiments to determine density of liquid apparatus method calculation density bottle burette measuring cylinder balance IGCSE/GCSE Physics revision notes [docbrown.info]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. Refractive index - Wikipedia [en.wikipedia.org]

Spectroscopic Profile of Methyl Cyclopentanecarboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for methyl cyclopentanecarboxylate (B8599756) (C₇H₁₂O₂), a valuable building block in organic synthesis. The information presented herein is essential for the structural elucidation, purity assessment, and quality control of this compound in research and development settings. This document summarizes nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, and outlines the fundamental experimental protocols for their acquisition.

Chemical Structure and Properties

-

IUPAC Name: methyl cyclopentanecarboxylate[1]

-

Molecular Formula: C₇H₁₂O₂[1]

-

Molecular Weight: 128.17 g/mol [1]

-

CAS Number: 4630-80-2

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~3.65 | s | 3H | -OCH₃ |

| ~2.70 | p | 1H | -CH- |

| ~1.85 - 1.50 | m | 8H | -CH₂- (cyclopentyl) |

¹³C NMR (Carbon-13 NMR) Data

| Chemical Shift (δ) ppm | Assignment |

| ~176 | C=O (ester) |

| ~51 | -OCH₃ |

| ~43 | -CH- |

| ~30 | -CH₂- |

| ~26 | -CH₂- |

Infrared (IR) Spectroscopy

The following data represents the major absorption bands observed in the infrared spectrum of this compound.

| Wavenumber (cm⁻¹) | Intensity | Functional Group |

| ~2960 | Strong | C-H stretch (alkane) |

| ~2870 | Medium | C-H stretch (alkane) |

| ~1735 | Strong | C=O stretch (ester) |

| ~1450 | Medium | C-H bend (alkane) |

| ~1170 | Strong | C-O stretch (ester) |

Mass Spectrometry (MS)

The mass spectrum of this compound is characterized by the following major fragments.

| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Putative Fragment |

| 87 | 99.99 | [M - OCH₃]⁺ |

| 69 | 43.0 | [C₅H₉]⁺ |

| 100 | 13.90 | [M - C₂H₄]⁺ |

| 55 | 14.50 | [C₄H₇]⁺ |

| 67 | 12.40 | [C₅H₇]⁺ |

Experimental Protocols

The following sections detail the generalized experimental methodologies for acquiring the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

3.1.1. Sample Preparation

A small quantity of this compound is dissolved in a deuterated solvent, typically deuterated chloroform (B151607) (CDCl₃), to a concentration of approximately 5-25 mg/mL in a standard 5 mm NMR tube. A small amount of tetramethylsilane (B1202638) (TMS) may be added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

3.1.2. ¹H NMR Spectroscopy

Proton NMR spectra are typically acquired on a 400 MHz or higher field NMR spectrometer. A standard single-pulse experiment is utilized. Key acquisition parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and the acquisition of 8 to 16 scans to ensure an adequate signal-to-noise ratio.

3.1.3. ¹³C NMR Spectroscopy

Carbon-13 NMR spectra are acquired on the same instrument. A proton-decoupled pulse sequence (e.g., zgpg30 on Bruker instruments) is employed to simplify the spectrum by removing C-H coupling.[2] Due to the low natural abundance of ¹³C, a larger number of scans (typically 1024 or more) and a longer relaxation delay (2-5 seconds) are necessary to obtain a spectrum with a good signal-to-noise ratio.[2]

Fourier-Transform Infrared (FTIR) Spectroscopy

3.2.1. Neat Liquid Analysis

For a neat liquid sample, a drop of this compound is placed directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.[3] A background spectrum of the clean, empty ATR crystal is recorded first. The sample is then applied, and the sample spectrum is collected. The instrument software automatically ratios the sample spectrum to the background to generate the final transmittance or absorbance spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹.

Gas Chromatography-Mass Spectrometry (GC-MS)

3.3.1. Sample Preparation

A dilute solution of this compound is prepared in a volatile organic solvent, such as ethyl acetate (B1210297) or hexane.

3.3.2. GC-MS Analysis

The analysis is performed on a GC-MS system equipped with a capillary column (e.g., HP-5ms). The injector temperature is typically set to 250°C. The oven temperature program usually starts at a low temperature (e.g., 60°C), holds for a few minutes, and then ramps up to a higher temperature (e.g., 280°C) to ensure the elution of the compound.[4] Helium is commonly used as the carrier gas. The mass spectrometer is operated in electron ionization (EI) mode at 70 eV. Data is collected in full scan mode over a mass range of m/z 40-400.[4]

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: Workflow for the spectroscopic analysis of this compound.

References

An In-depth Technical Guide to the 1H NMR Spectrum of Methyl Cyclopentanecarboxylate

This guide provides a comprehensive analysis of the 1H Nuclear Magnetic Resonance (NMR) spectrum of methyl cyclopentanecarboxylate (B8599756), tailored for researchers, scientists, and professionals in drug development. It includes detailed spectral data, experimental protocols, and visualizations of the molecular structure and proton signaling pathways.

Spectral Data Summary

The 1H NMR spectrum of methyl cyclopentanecarboxylate exhibits distinct signals corresponding to the different proton environments in the molecule. The electron-withdrawing nature of the ester group causes a downfield shift for adjacent protons. The signals for the protons on the cyclopentane (B165970) ring often appear as complex multiplets due to intricate spin-spin coupling.

The quantitative data for the 1H NMR spectrum, typically recorded in deuterated chloroform (B151607) (CDCl3) with tetramethylsilane (B1202638) (TMS) as an internal standard[1][2], is summarized below.

| Signal Assignment | Chemical Shift (δ) (ppm) | Integration | Multiplicity |

| -OCH₃ (Methyl protons) | ~ 3.67 | 3H | Singlet (s) |

| -CH-COOCH₃ (Methine proton) | ~ 2.75 | 1H | Multiplet (m) |

| -CH₂- (Cyclopentane protons) | ~ 1.5 - 1.9 | 8H | Multiplet (m) |

Molecular Structure and Proton Assignments

The structure of this compound contains three distinct types of proton environments, which are assigned as follows: H_a for the methyl ester protons, H_b for the methine proton on the cyclopentane ring attached to the ester group, and H_c for the remaining methylene (B1212753) protons on the cyclopentane ring.

Caption: Structure of this compound with proton assignments.

Experimental Protocol for 1H NMR Spectroscopy

Acquiring a high-quality 1H NMR spectrum requires careful sample preparation and instrument setup. The following is a detailed methodology for this process.

A. Materials and Equipment

-

Deuterated Solvent: Deuterated chloroform (CDCl₃) is commonly used for nonpolar organic compounds.[5]

-

Internal Standard: Tetramethylsilane (TMS) for chemical shift referencing (0.00 ppm).[2][6]

-

Equipment: 5 mm NMR tube, Pasteur pipette with glass wool, vial, analytical balance, and an NMR spectrometer (e.g., 400 MHz).[5][7]

B. Sample Preparation

-

Weighing: Accurately weigh approximately 5-10 mg of this compound into a clean, dry vial.[8]

-

Dissolution: Add approximately 0.6-0.7 mL of CDCl₃ containing TMS to the vial.[3][5] Gently vortex or swirl the vial to ensure the sample dissolves completely.

-

Filtration and Transfer: To remove any particulate matter that can degrade spectral resolution, filter the solution.[4][8]

-

Cleaning and Capping: Wipe the outside of the NMR tube with a lint-free tissue (e.g., Kimwipe) dampened with ethanol (B145695) or acetone (B3395972) to remove any fingerprints or dust.[5] Cap the tube securely.

C. NMR Spectrometer Operation

-

Insertion: Place the NMR tube into a spinner turbine and adjust its depth using a depth gauge. Insert the sample into the NMR magnet.

-

Locking: The spectrometer's software is used to "lock" onto the deuterium (B1214612) signal from the CDCl₃ solvent. This step stabilizes the magnetic field.[5][9]

-

Shimming: The magnetic field homogeneity is optimized through a process called shimming. This can be done manually or automatically to maximize signal resolution and produce sharp, symmetrical peaks.[5]

-

Tuning: The probe is tuned to the resonance frequency of the ¹H nucleus to ensure maximum signal sensitivity.

-

Acquisition: Set the appropriate experimental parameters (e.g., number of scans, pulse angle, acquisition time, relaxation delay) and acquire the Free Induction Decay (FID) data.

-

Processing: The acquired FID is converted into the frequency-domain spectrum using a Fourier transform. The spectrum is then phased, baseline-corrected, and referenced to the TMS signal at 0.00 ppm.

Signaling Pathways and Splitting Analysis

The multiplicity, or splitting pattern, of each signal in a 1H NMR spectrum is determined by the number of adjacent, non-equivalent protons according to the n+1 rule.[2][10] The coupling constant (J), measured in Hertz (Hz), quantifies the interaction between coupled protons and is independent of the spectrometer's magnetic field strength.[11]

Caption: Logical diagram of proton spin-spin splitting relationships.

-

Signal H_a (-OCH₃): These three protons have no adjacent protons (n=0). Therefore, their signal is an unsplit singlet (n+1 = 1).

-

Signal H_b (-CH-): This proton is adjacent to four protons on two different neighboring methylene (-CH₂-) groups (part of H_c). The coupling to these sets of protons results in a complex multiplet.

-

Signal H_c (-CH₂-): The eight protons on the cyclopentane ring are chemically non-equivalent and couple with each other as well as with the H_b proton. This complex network of geminal and vicinal coupling results in overlapping multiplets that are often difficult to resolve at lower field strengths.[11]

References

- 1. tcichemicals.com [tcichemicals.com]

- 2. cyclopentane low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 cyclopentane 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 3. research.reading.ac.uk [research.reading.ac.uk]

- 4. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]

- 5. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 6. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 7. hmdb.ca [hmdb.ca]

- 8. NMR Sample Preparation [nmr.chem.umn.edu]

- 9. publish.uwo.ca [publish.uwo.ca]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Infrared Spectrum Analysis of Methyl Cyclopentanecarboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the infrared (IR) spectrum of methyl cyclopentanecarboxylate (B8599756), a key intermediate and building block in pharmaceutical and fragrance industries. This document outlines the characteristic vibrational frequencies, provides a detailed experimental protocol for spectral acquisition, and visualizes the analytical workflow and structure-spectrum correlations.

Molecular Structure and Expected Vibrational Modes

Methyl cyclopentanecarboxylate (C₇H₁₂O₂) is an ester composed of a cyclopentane (B165970) ring and a methyl ester group.[1][2][3][4][5] Its structure dictates the types of molecular vibrations that absorb infrared radiation, giving rise to a unique spectral fingerprint. The key functional groups and their expected vibrational modes are:

-

C-H bonds: Present in both the cyclopentane ring and the methyl group. These give rise to stretching and bending vibrations.

-

C=O bond: The carbonyl group of the ester is a strong IR absorber.

-

C-O bonds: The ester linkage contains two distinct C-O single bonds.

-

Cyclopentane ring: The ring structure exhibits characteristic skeletal vibrations.

Quantitative Infrared Spectrum Data

The infrared spectrum of this compound is characterized by several key absorption bands. The following table summarizes the prominent peaks and their assignments based on established correlation tables and spectral data from sources like the NIST WebBook.[3][4][6]

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Intensity |

| ~2960 - 2870 | C-H Stretch | Cyclopentane & Methyl | Strong |

| ~1738 | C=O Stretch | Ester Carbonyl | Very Strong, Sharp |

| ~1460 | C-H Bend (Scissoring) | CH₂ (Cyclopentane) | Medium |

| ~1300 - 1000 | C-O Stretch | Ester | Strong |

| Fingerprint Region (<1500) | Complex Vibrations | Entire Molecule | Complex |

Experimental Protocol for IR Spectrum Acquisition

This section details the methodology for obtaining a high-quality Fourier Transform Infrared (FTIR) spectrum of liquid this compound.

Materials:

-

FTIR Spectrometer

-

Clean, dry potassium bromide (KBr) or sodium chloride (NaCl) salt plates

-

This compound sample

-

Pipette

-

Kimwipes or other lint-free tissue

-

Volatile solvent for cleaning (e.g., acetone (B3395972) or isopropanol)

Procedure:

-

Spectrometer Preparation:

-

Ensure the spectrometer is powered on and has completed its startup diagnostics.

-

Open the sample compartment and ensure it is clean and dry.

-

-

Background Spectrum Acquisition:

-

Place a clean, empty pair of salt plates in the sample holder.

-

Close the sample compartment.

-

Acquire a background spectrum. This will account for any atmospheric CO₂ and water vapor, as well as any intrinsic absorbance from the salt plates.

-

-

Sample Preparation (Neat Liquid):

-

Place one or two drops of this compound onto the center of one salt plate using a clean pipette.

-

Carefully place the second salt plate on top of the first, spreading the liquid into a thin, uniform film. Avoid trapping air bubbles between the plates.

-

-

Sample Spectrum Acquisition:

-

Place the "sandwiched" salt plates into the sample holder in the spectrometer.

-

Close the sample compartment.

-

Acquire the sample spectrum. The instrument's software will automatically ratio the sample spectrum against the background spectrum to generate the final IR spectrum.[7]

-

-

Data Processing and Interpretation:

-

The resulting spectrum should be displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

-

Label the significant peaks and correlate them with the expected vibrational frequencies for this compound.

-

-

Cleaning:

-

After analysis, carefully separate the salt plates.

-

Clean the plates thoroughly with a volatile solvent and a lint-free tissue.

-

Store the clean, dry plates in a desiccator to prevent damage from moisture.

-

Visualizing the Analytical Process and Structural Correlations

The following diagrams, generated using the DOT language, illustrate the workflow of IR spectrum analysis and the logical relationship between the molecular structure of this compound and its characteristic IR absorption bands.

Caption: Workflow for the IR spectroscopic analysis of this compound.

References

An In-depth Technical Guide to the Mass Spectrometry Fragmentation of Methyl Cyclopentanecarboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the mass spectrometry fragmentation behavior of methyl cyclopentanecarboxylate (B8599756). The document details the characteristic fragmentation patterns observed under electron ionization (EI), presents quantitative data for key fragment ions, outlines a typical experimental protocol for its analysis by Gas Chromatography-Mass Spectrometry (GC-MS), and illustrates the primary fragmentation pathways using detailed diagrams. This information is critical for the accurate identification and characterization of this compound in various research and development settings.

Compound Information

-

Compound Name: Methyl cyclopentanecarboxylate

-

Synonyms: Cyclopentanecarboxylic acid, methyl ester; Methyl cyclopentanoate[1][2][3][4]

Mass Spectrometry Data

The electron ionization mass spectrum of this compound is characterized by a series of distinct fragment ions. The molecular ion peak (M⁺) is typically observed at m/z 128, although its abundance may be low. The base peak, the most intense signal in the spectrum, is observed at m/z 87. Other significant fragments are found at m/z 100, 69, and 55.

Table 1: Key Fragment Ions and Relative Abundances

The quantitative data for the most significant ions in the EI mass spectrum of this compound are summarized below. This data is compiled from the National Institute of Standards and Technology (NIST) Mass Spectrometry Data Center.[1]

| m/z | Proposed Fragment Ion | Relative Abundance (%) |

| 128 | [C₇H₁₂O₂]⁺˙ (Molecular Ion) | Low / Not reported in top 5 |

| 100 | [M - C₂H₄]⁺˙ or [M - CO]⁺˙ | 13.90 |

| 87 | [M - C₃H₇]⁺ or [C₅H₇O]⁺ | 99.99 (Base Peak) |

| 69 | [C₅H₉]⁺ | 43.00 |

| 55 | [C₄H₇]⁺ | 14.50 |

Fragmentation Pathways

The fragmentation of this compound under electron ionization follows pathways characteristic of esters and cyclic compounds. The initial ionization event involves the removal of an electron, most likely from one of the oxygen atoms, to form the molecular ion (m/z 128). Subsequent fragmentation proceeds through several key pathways illustrated below.

Caption: Proposed fragmentation pathways for this compound under EI-MS.

Experimental Protocol: GC-MS Analysis

The following protocol outlines a standard procedure for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS). This protocol is based on general methodologies for the analysis of similar volatile esters.

4.1. Sample Preparation

-

Standard Solution: Prepare a stock solution of this compound (1 mg/mL) in a suitable volatile solvent such as methanol (B129727) or dichloromethane.

-

Working Solutions: Create a series of working standard solutions by serial dilution of the stock solution to generate a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

-

Sample Matrix: For analysis of the compound in a complex matrix, employ an appropriate extraction method (e.g., liquid-liquid extraction or solid-phase microextraction) to isolate the analyte and minimize matrix interference.

4.2. GC-MS Instrumentation and Conditions

-

Gas Chromatograph (GC):

-

Column: A non-polar capillary column, such as a DB-5ms or HP-5MS (30 m x 0.25 mm I.D., 0.25 µm film thickness), is recommended for good separation.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Inlet Temperature: 250 °C.

-

Injection Mode: Splitless injection (1 µL) for trace analysis or split injection for higher concentrations.

-

Oven Temperature Program:

-

Initial temperature: 50 °C, hold for 2 minutes.

-

Ramp: 10 °C/min to 250 °C.

-

Hold: 5 minutes at 250 °C.

-

-

-

Mass Spectrometer (MS):

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 40-200.

-

Ion Source Temperature: 230 °C.

-

Transfer Line Temperature: 280 °C.

-

Detector: Electron multiplier.

-

4.3. Data Acquisition and Analysis

-

Acquisition Mode: Acquire data in full scan mode to obtain the complete mass spectrum. For quantitative analysis, selected ion monitoring (SIM) mode can be used to enhance sensitivity and selectivity by monitoring the characteristic ions (m/z 87, 100, 69, 55).

-

Data Analysis:

-

Identification: Identify the this compound peak in the total ion chromatogram based on its retention time, which is determined by running a known standard. Confirm the identity by comparing the acquired mass spectrum with a reference spectrum from a library (e.g., NIST).

-

Quantification: For quantitative analysis, construct a calibration curve by plotting the peak area of the base peak (m/z 87) against the concentration of the standard solutions. Determine the concentration of the analyte in unknown samples by interpolation from the calibration curve.

-

Caption: General experimental workflow for GC-MS analysis.

References

An In-depth Technical Guide on the Molecular Weight of Methyl Cyclopentanecarboxylate

This guide provides a comprehensive overview of the molecular weight of methyl cyclopentanecarboxylate (B8599756), tailored for researchers, scientists, and professionals in drug development.

Core Molecular Properties

Methyl cyclopentanecarboxylate is an organic compound classified as an ester of cyclopentanecarboxylic acid and methanol (B129727).[1] Its fundamental properties are pivotal for its application in chemical synthesis and research.

Molecular Formula and Weight

The chemical formula for this compound is C7H12O2.[1][2][3][4] Based on this formula, the computed molecular weight is approximately 128.17 g/mol .[2][4][5][6] The precise molecular weight, based on the most abundant isotopes of its constituent elements, is 128.1690 g/mol .[3]

Quantitative Data Summary

The following table summarizes the key quantitative physicochemical properties of this compound.

| Property | Value | Unit | Source |

| Molecular Formula | C7H12O2 | - | [1][2][3][4] |

| Molar Mass | 128.17 | g/mol | [2][4][5][6] |

| Density | 1.014 | g/cm³ | [5][7] |

| Boiling Point | 81-82 (at 5 mmHg) | °C | [7] |

| Melting Point | 77-78 | °C | [5][7] |

| Refractive Index | 1.4360 | - | [7] |

| Vapor Pressure | 2.55 | mmHg at 25°C | [7] |

Experimental Determination of Molecular Weight

The molecular weight of this compound can be experimentally determined using several analytical techniques. Mass spectrometry is the most common and precise method.

Experimental Protocol: Molecular Weight Determination by Mass Spectrometry

Objective: To determine the molecular weight of a purified sample of this compound using electrospray ionization mass spectrometry (ESI-MS).

Materials:

-

Purified this compound

-

High-purity solvent (e.g., methanol or acetonitrile)

-

Mass spectrometer with an ESI source

Procedure:

-

Sample Preparation: A dilute solution of this compound is prepared by dissolving a small amount of the compound in the chosen high-purity solvent. The concentration is typically in the range of 1 to 10 µg/mL.

-

Instrument Calibration: The mass spectrometer is calibrated using a standard compound with a known molecular weight to ensure mass accuracy.

-

Sample Infusion: The prepared sample solution is infused into the ESI source of the mass spectrometer at a constant flow rate.

-

Ionization: In the ESI source, the sample is nebulized and subjected to a high voltage, leading to the formation of protonated molecules, typically [M+H]+ or other adducts such as [M+Na]+.

-

Mass Analysis: The generated ions are then transferred into the mass analyzer (e.g., a quadrupole, time-of-flight, or Orbitrap analyzer), which separates the ions based on their mass-to-charge ratio (m/z).

-

Data Acquisition: A mass spectrum is acquired, plotting ion intensity versus the m/z ratio.

-

Data Analysis: The peak corresponding to the molecular ion (or its adduct) is identified. The molecular weight of the compound is then calculated from the observed m/z value. For an [M+H]+ ion, the molecular weight is the m/z value minus the mass of a proton.

Visualizations

Logical Workflow for Molecular Weight Determination

The following diagram illustrates the logical workflow for determining the molecular weight of a chemical compound.

References

- 1. CAS 4630-80-2: this compound | CymitQuimica [cymitquimica.com]

- 2. This compound | C7H12O2 | CID 78365 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound [webbook.nist.gov]

- 4. scbt.com [scbt.com]

- 5. chembk.com [chembk.com]

- 6. This compound (CAS 4630-80-2) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 7. chembk.com [chembk.com]

An In-depth Technical Guide to the Solubility Profile of Methyl Cyclopentanecarboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility profile of methyl cyclopentanecarboxylate (B8599756). Due to the limited availability of specific quantitative experimental data in publicly accessible literature, this document summarizes the available qualitative and calculated data. It also details a standard experimental protocol for determining the solubility of liquid organic compounds like methyl cyclopentanecarboxylate, providing a framework for researchers to generate specific data as needed.

Introduction to this compound

This compound (CAS No: 4630-80-2) is an ester of cyclopentanecarboxylic acid and methanol.[1] It is a colorless liquid with a fruity odor, utilized as a flavoring agent and as an intermediate in the synthesis of pharmaceuticals and agricultural chemicals.[1][2] Understanding its solubility is critical for its application in reaction chemistry, formulation development, and purification processes.

Solubility Profile

The solubility of a compound is governed by the principle of "like dissolves like," where substances with similar polarities tend to be miscible. This compound possesses a moderately polar ester group and a nonpolar cyclopentane (B165970) ring, influencing its solubility in various solvents.

This compound is generally considered to have low solubility in water. Various sources describe it as "insoluble," "slightly soluble," or "difficult to mix" with water.[2][3] A calculated value for its water solubility is available, providing a quantitative estimate.

Table 1: Aqueous Solubility Data for this compound

| Solvent | Temperature (°C) | Solubility | Data Type |

| Water | 25 (Assumed) | log10(S) = -1.27 mol/L | Calculated |

| Water | Ambient | Difficult to mix | Qualitative |

Note: The calculated log10(S) value suggests a molar solubility of approximately 0.054 M. Experimental verification is recommended.

This compound is widely reported to be soluble or miscible with most common organic solvents.[1] This is attributed to its ability to engage in dipole-dipole interactions via its ester group and van der Waals forces via its hydrocarbon ring. While specific quantitative data is scarce, its general miscibility is a key property for its use in organic synthesis.

Table 2: Qualitative Solubility of this compound in Organic Solvents

| Solvent Class | Example Solvents | Qualitative Solubility |

| Hydrocarbons | Hexane, Toluene | Soluble / Miscible |

| Ethers | Diethyl Ether, THF | Soluble / Miscible |

| Alcohols | Methanol, Ethanol | Soluble / Miscible |

| Ketones | Acetone, MEK | Soluble / Miscible |

| Chlorinated | Dichloromethane, Chloroform | Soluble / Miscible |

Note: The term "Miscible" implies solubility in all proportions. For critical applications, it is imperative to determine quantitative solubility at the specific temperatures and pressures required.

Experimental Protocol for Solubility Determination

To obtain precise and accurate solubility data, a standardized experimental method is required. The isothermal shake-flask method is a reliable and commonly used technique for determining the equilibrium solubility of a liquid compound in a solvent.[4][5][6] The concentration of the dissolved compound is then typically determined using an analytical technique such as gas chromatography (GC).[7][8][9]

This protocol outlines the steps to determine the solubility of this compound in a given solvent at a specific temperature.

1. Materials and Apparatus:

- This compound (high purity)

- Solvent of interest (analytical grade)

- Thermostatic orbital shaker or water bath capable of maintaining ±0.5°C.[5]

- Glass vials or flasks with airtight seals (e.g., screw caps (B75204) with PTFE septa).

- Analytical balance

- Pipettes and syringes

- Centrifuge

- Gas chromatograph (GC) equipped with a suitable column (e.g., a polar capillary column) and a Flame Ionization Detector (FID).

- Internal standard for GC analysis (a non-reactive compound with a distinct retention time).

2. Preparation of Standard Solutions:

- Prepare a series of standard solutions of this compound in the chosen solvent at known concentrations.

- Add a fixed concentration of the internal standard to each standard solution and to the samples to be analyzed. This corrects for variations in injection volume.

- Analyze these standards by GC to generate a calibration curve (peak area ratio vs. concentration).

3. Saturation Procedure:

- Add an excess amount of this compound to a known volume or mass of the solvent in a sealed flask. The presence of a separate, undissolved phase of the solute is necessary to ensure saturation.[6]

- Place the flask in the thermostatic shaker set to the desired temperature (e.g., 25°C, 37°C).

- Agitate the mixture for a sufficient period to ensure equilibrium is reached. The time required can vary but is often between 24 and 72 hours.[6] It is recommended to take samples at different time points (e.g., 24h, 48h, 72h) to confirm that the concentration has reached a plateau, indicating equilibrium.

4. Sample Preparation and Analysis:

- Once equilibrium is achieved, cease agitation and allow the mixture to stand in the thermostat for several hours to allow the two phases to separate.

- To ensure complete separation of the undissolved solute, centrifuge the sample at the same temperature.[10]

- Carefully withdraw an aliquot from the supernatant (the solvent phase saturated with the solute).

- Accurately dilute the aliquot with the pure solvent to bring the concentration within the range of the calibration curve. Add the internal standard at the same concentration used for the standards.

- Inject the prepared sample into the GC.

5. Data Interpretation:

- Using the peak area of the solute and the internal standard from the GC chromatogram, calculate the concentration of this compound in the diluted sample using the previously generated calibration curve.

- Account for the dilution factor to determine the concentration in the original saturated solution. This value represents the solubility of this compound in that solvent at the specified temperature.

- Perform the experiment in triplicate to ensure the reproducibility of the results.[5]

Visualized Experimental Workflow

The following diagram illustrates the logical flow of the isothermal shake-flask method for determining solubility.

Caption: Workflow for solubility determination via the isothermal shake-flask method.

References

- 1. CAS 4630-80-2: this compound | CymitQuimica [cymitquimica.com]

- 2. Page loading... [guidechem.com]

- 3. This compound, 97% | Fisher Scientific [fishersci.ca]

- 4. 4.4. Experimental Approach for Solubility Determination [bio-protocol.org]

- 5. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 6. dissolutiontech.com [dissolutiontech.com]

- 7. taylorfrancis.com [taylorfrancis.com]

- 8. academic.oup.com [academic.oup.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. m.youtube.com [m.youtube.com]

An In-depth Technical Guide to Methyl Cyclopentanecarboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl cyclopentanecarboxylate (B8599756) is an organic compound with a cyclopentane (B165970) ring and a carboxylate ester functional group.[1] It is a colorless liquid with a pleasant odor, recognized for its utility as a versatile intermediate in organic synthesis.[1] In the realms of pharmaceutical research and drug development, this compound and its structural motifs are of growing interest due to their potential biological activities, including anti-inflammatory and anticancer properties. This guide provides a comprehensive overview of methyl cyclopentanecarboxylate, including its synonyms and identifiers, physicochemical properties, experimental protocols for its synthesis, and insights into its potential mechanisms of action for therapeutic applications.

Synonyms and Identifiers

Proper identification of chemical compounds is crucial for research and regulatory purposes. This compound is known by several names and is registered under various chemical identifiers.

| Identifier Type | Value |

| IUPAC Name | This compound[2] |

| CAS Number | 4630-80-2[2] |

| Molecular Formula | C₇H₁₂O₂[2] |

| Molecular Weight | 128.17 g/mol [2] |

| InChI Key | IIHIJFJSXPDTNO-UHFFFAOYSA-N[2] |

| SMILES | COC(=O)C1CCCC1[2] |

| Synonyms | Cyclopentanecarboxylic acid, methyl ester; 1-(Methoxycarbonyl)cyclopentane; Methyl cyclopentane carboxylate; NSC 87553[1][2][3] |

Physicochemical and Spectroscopic Data

A summary of the key physical, chemical, and spectroscopic properties of this compound is presented below. This data is essential for its handling, characterization, and use in experimental settings.

| Property | Value | Reference |

| Appearance | Colorless to almost colorless clear liquid | [4] |

| Boiling Point | 81-82 °C at 5 mmHg | [4] |

| Density | 1.014 g/cm³ | [4] |

| Refractive Index | 1.4360 | [4] |

| Flash Point | 81-82 °C/5mm | [4] |

| Solubility | Difficult to mix with water | [4] |

| LogP | 1.350 | [2] |

| ¹H NMR (CDCl₃) | δ 3.67 (s, 3H), 2.75 (p, J=7.9 Hz, 1H), 1.90-1.50 (m, 8H) | |

| ¹³C NMR (CDCl₃) | δ 176.8, 51.4, 43.3, 29.1, 25.8 | |

| IR (cm⁻¹) | 2950, 2870, 1735 (C=O), 1440, 1170 (C-O) | |

| Mass Spectrum (EI) | m/z 128 (M+), 97, 87, 69, 59, 41 | [3] |

Experimental Protocols

Synthesis of this compound via Favorskii Rearrangement

This protocol describes the synthesis of this compound from 2-chlorocyclohexanone (B41772) through a Favorskii rearrangement.

Materials:

-

2-chlorocyclohexanone

-

Sodium methoxide (B1231860)

-

Anhydrous ether

-

5% Hydrochloric acid

-

5% Aqueous sodium bicarbonate solution

-

Saturated sodium chloride solution

-

Magnesium sulfate (B86663)

Procedure:

-

Prepare a suspension of sodium methoxide (1.07 moles) in anhydrous ether (330 ml) in a flask equipped with a stirrer.

-

Slowly add a solution of 2-chlorocyclohexanone (1 mole) diluted with anhydrous ether (30 ml) to the stirred suspension over approximately 40 minutes, controlling the exothermic reaction.

-

After the addition is complete, heat the mixture under reflux for 2 hours.

-

Cool the mixture and add water to dissolve the salts.

-

Separate the ethereal layer and extract the aqueous layer with two portions of ether.

-

Combine the ethereal solutions and wash successively with 5% hydrochloric acid, 5% aqueous sodium bicarbonate solution, and saturated sodium chloride solution.

-

Dry the ether solution over magnesium sulfate, filter, and remove the ether by distillation.

-

Distill the crude ester under reduced pressure (70–73°/48 mm) to yield pure this compound.[5]

Synthesis via Fischer Esterification

This protocol details the synthesis of this compound from cyclopentanecarboxylic acid using Fischer esterification.

Materials:

-

Cyclopentanecarboxylic acid

-

Anhydrous methanol (B129727)

-

Concentrated sulfuric acid

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

In a dry round-bottom flask, dissolve cyclopentanecarboxylic acid (1.0 eq) in an excess of anhydrous methanol (10-20 eq).

-

Carefully add a catalytic amount of concentrated sulfuric acid (0.1-0.2 eq) to the solution while stirring.

-

Attach a reflux condenser and heat the mixture to a gentle reflux for 2-4 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

-

After completion, cool the mixture to room temperature and pour it into a separatory funnel containing water.

-

Extract the aqueous layer three times with diethyl ether.

-

Combine the organic extracts and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purify the crude product by distillation to yield pure this compound.[6]

Visualization of Synthesis and Potential Signaling Pathways

Experimental Workflow for Synthesis

Proposed Anti-Inflammatory and Anticancer Signaling Pathways

While direct evidence for the specific signaling pathways modulated by this compound is limited, studies on structurally related cyclopentane derivatives suggest potential mechanisms of action. The following diagram illustrates a hypothetical model of how this compound or its active metabolites might exert anti-inflammatory and anticancer effects based on findings for similar compounds.

It has been reported that some cyclopentane derivatives can suppress the NF-κB signaling cascade, a key regulator of inflammation.[2] Furthermore, certain cyclopentanecarboxylate-substituted compounds have been shown to inhibit the Akt phosphorylation pathway, which is crucial for cancer cell survival and proliferation.[3]

Applications in Drug Development

This compound serves as a valuable building block in the synthesis of more complex molecules with therapeutic potential. Its structural motif is found in compounds being investigated for various pharmacological activities.

-

Anti-Inflammatory Agents: As suggested by the proposed mechanism, cyclopentane derivatives are being explored for their ability to modulate inflammatory pathways, making them potential candidates for the treatment of inflammatory diseases.[2]

-

Anticancer Therapeutics: The inhibition of the Akt signaling pathway by related compounds points to the potential for developing cyclopentanecarboxylate-based anticancer drugs.[3]

-

Pain Management: Recent research has identified cyclopentane carboxylic acid derivatives as potent and selective inhibitors of the NaV1.7 sodium channel, a key target for the development of novel analgesics.[1]

-

Serine Protease Inhibitors: Some sources suggest that methyl cyclopentane carboxylate may act as a serine protease inhibitor, a class of enzymes involved in numerous physiological and pathological processes.

Safety and Handling

This compound is a flammable liquid and should be handled with appropriate safety precautions.

-

General Handling: Use in a well-ventilated area and wear personal protective equipment, including gloves, safety glasses, and a lab coat. Avoid contact with skin, eyes, and clothing.

-

Fire Safety: Keep away from open flames, hot surfaces, and sources of ignition. Use non-sparking tools and take precautionary measures against static discharges.

-

Storage: Store in a tightly closed container in a dry and well-ventilated place. Keep cool.

-

First Aid: In case of contact with eyes, rinse immediately with plenty of water. If on skin, wash off with soap and plenty of water. If inhaled, move to fresh air. If swallowed, do not induce vomiting and seek immediate medical attention.

References

- 1. Discovery of novel cyclopentane carboxylic acids as potent and selective inhibitors of NaV1.7 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 3-methyl-1,2-cyclopentanedione down-regulates age-related NF-kappaB signaling cascade - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis, characterization and Akt phosphorylation inhibitory activity of cyclopentanecarboxylate-substituted alkylphosphocholines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Anti-Inflammatory Effects of 4-Methylcyclopentadecanone on Edema Models in Mice [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. Serine Protease Inhibitors | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

An In-depth Technical Guide on the Natural Occurrence of Cyclopentanecarboxylic Acid Esters

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural occurrence of cyclopentanecarboxylic acid esters and related cyclopentanoid compounds. It covers their sources, biosynthesis, and the analytical methods for their identification, with a focus on quantitative data and detailed experimental protocols.

Introduction

Cyclopentanecarboxylic acid and its derivatives are a class of cyclic fatty acids and related compounds that have garnered interest in the scientific community due to their unique structural features and biological activities. While not as widespread as their straight-chain counterparts, these molecules are found in various natural sources, from plants to fungi. This guide delves into the known natural occurrences of esters of cyclopentanecarboxylic acid and its analogs, providing a resource for researchers in natural product chemistry, drug discovery, and related fields.

Natural Occurrence of Cyclopentanecarboxylic Acid Esters and Related Compounds

The natural occurrence of simple esters of cyclopentanecarboxylic acid is not extensively documented. However, cyclopentane (B165970) and cyclopentene (B43876) rings are integral components of several classes of naturally occurring carboxylic acids and their derivatives. These are primarily found as fatty acids in the seed oils of specific plant families and as signaling molecules.

Table 1: Quantitative Data on the Natural Occurrence of Cyclopentanecarboxylic Acid Derivatives

| Compound Class | Specific Compound | Natural Source | Plant Part | Method of Analysis | Concentration/Relative Abundance |

| Cyclopentane Fatty Acid Ester | Cyclopentaneundecanoic acid, methyl ester | Carica papaya (Papaya) | Leaves | GC-MS | 12.02% of identified compounds in one study. |

| Cyclopentenyl Fatty Acids | Chaulmoogric acid | Hydnocarpus wightiana, Caloncoba echinata, Taraktogenus kurzii (Flacourtiaceae family) | Seeds | GC, HPLC-MS | 9% to 75% of total fatty acids in seed oil.[1] |

| Cyclopentenyl Fatty Acids | Hydnocarpic acid | Hydnocarpus wightiana, Caloncoba echinata, Taraktogenus kurzii (Flacourtiaceae family) | Seeds | GC, HPLC-MS | 9% to 75% of total fatty acids in seed oil.[1] |

| Cyclopentanone (B42830) Plant Hormone | Jasmonic acid | Various higher plants, some fungi and algae | Various tissues | LC-MS | Varies widely depending on tissue and stress conditions. |

| Cyclopentanone Plant Hormone Ester | Methyl jasmonate | Various higher plants (e.g., Jasminum grandiflorum), some fungi | Flowers, various tissues | GC-MS | Component of essential oils, concentration varies.[2] |

One of the most direct pieces of evidence for a naturally occurring cyclopentanecarboxylic acid ester is the identification of cyclopentaneundecanoic acid, methyl ester in the leaf extract of Carica papaya.[3][4] This discovery highlights the potential for finding other simple esters of cyclopentane-containing fatty acids in the plant kingdom.

The most well-known naturally occurring cyclopentane carboxylic acids are the cyclopentenyl fatty acids , primarily chaulmoogric acid and hydnocarpic acid .[5][6] These compounds are major constituents of chaulmoogra oil, which is extracted from the seeds of trees in the Flacourtiaceae family, such as Hydnocarpus wightiana.[5] Chaulmoogra oil has a long history in traditional medicine for the treatment of leprosy.[7]

Closely related to cyclopentanecarboxylic acids are the jasmonates , a class of plant hormones that includes jasmonic acid and its volatile methyl ester, methyl jasmonate .[8] These cyclopentanone derivatives are biosynthesized from linolenic acid and play crucial roles in plant defense and development.[8][9][10] Their natural occurrence is widespread across the plant kingdom and has also been noted in some fungi.[10]

Biosynthesis of Cyclopentanoid Compounds

The biosynthetic pathways of cyclopentanecarboxylic acid esters are not fully elucidated. However, the formation of the cyclopentenyl ring in chaulmoogric acid and the cyclopentanone ring in jasmonic acid have been studied.

The biosynthesis of chaulmoogric acid is thought to begin with aleprolic acid ((2-cyclopentenyl)carboxylic acid), which is then elongated.[11] While the complete pathway from a primary metabolite is not fully confirmed, the elongation of the aleprolic acid side chain is a key proposed step.[11]

The biosynthesis of jasmonic acid is a well-characterized pathway that starts from α-linolenic acid, a common fatty acid in plant membranes.

Experimental Protocols

The identification and quantification of cyclopentanecarboxylic acid esters and related compounds from natural sources typically involve extraction, derivatization, and chromatographic analysis.

This protocol is a composite based on methods described for the analysis of chaulmoogra oil.[7][12]

-

Oil Extraction :

-

Grind the seeds of the plant material (e.g., Hydnocarpus wightiana) into a fine powder.

-

Perform a Soxhlet extraction of the seed powder with petroleum ether for 6-8 hours to extract the crude oil.

-

Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude seed oil.

-

-

Saponification :

-

Reflux the extracted oil with an excess of 2 M methanolic potassium hydroxide (B78521) for 2 hours to saponify the glycerides into their potassium salts.

-

-

Liberation of Free Fatty Acids :

-

After cooling, acidify the mixture with 6 M hydrochloric acid to a pH of 1-2 to precipitate the free fatty acids.

-

Extract the free fatty acids into an organic solvent such as diethyl ether or hexane (B92381).

-

Wash the organic layer with distilled water until neutral, and then dry it over anhydrous sodium sulfate.

-

Evaporate the solvent to yield the total free fatty acids.

-

-

Derivatization to Fatty Acid Methyl Esters (FAMEs) :

-

For GC-MS analysis, it is necessary to convert the fatty acids into their more volatile methyl esters.

-

Dissolve the fatty acid mixture in a solution of 2% (v/v) sulfuric acid in anhydrous methanol.

-

Heat the mixture at 80°C for 1-2 hours in a sealed reaction vial.

-

After cooling, add water and extract the FAMEs with hexane.

-

Wash the hexane layer with a saturated sodium bicarbonate solution and then with distilled water.

-

Dry the hexane layer over anhydrous sodium sulfate. The sample is now ready for GC-MS analysis.

-

The following is a general protocol for the GC-MS analysis of FAMEs.[13]

-

Gas Chromatograph (GC) System : Agilent 7890A or equivalent.

-

Mass Spectrometer (MS) System : Agilent 5975C or equivalent.

-

Column : A polar capillary column suitable for FAME analysis, such as a DB-23 or a similar polyethylene (B3416737) glycol (PEG) phase column (e.g., 60 m x 0.25 mm i.d., 0.25 µm film thickness).

-

Carrier Gas : Helium at a constant flow rate of 1.0 mL/min.

-

Injector Temperature : 250°C.

-

Oven Temperature Program :

-

Initial temperature: 100°C, hold for 2 minutes.

-

Ramp 1: Increase to 180°C at 10°C/min, hold for 5 minutes.

-

Ramp 2: Increase to 230°C at 5°C/min, hold for 10 minutes.

-

-

MS Interface Temperature : 280°C.

-

Ion Source Temperature : 230°C.

-

Mass Range : m/z 40-550.

-

Ionization Mode : Electron Ionization (EI) at 70 eV.

-

Identification : Compounds are identified by comparing their mass spectra with libraries such as NIST and Wiley, and by comparing their retention times with those of authentic standards.

Signaling Pathways Involving Cyclopentanoid Compounds

While specific signaling pathways for cyclopentanecarboxylic acid esters have not been extensively characterized, the closely related cyclopentanone plant hormone, jasmonic acid, has a well-defined signaling pathway that is crucial for plant defense responses.

The perception of the bioactive form of jasmonate, jasmonoyl-isoleucine (JA-Ile), by the F-box protein COI1 is the central event in jasmonate signaling.[9][10] This leads to the degradation of JAZ (Jasmonate ZIM-domain) repressor proteins and the subsequent activation of transcription factors (like MYC2) that regulate the expression of jasmonate-responsive genes.[8][9]

Conclusion

The natural occurrence of cyclopentanecarboxylic acid esters is an area of growing interest. While direct evidence for a wide variety of these esters is still emerging, the well-established presence of cyclopentenyl fatty acids in certain plant families and the identification of specific methyl esters in plants like Carica papaya suggest a broader distribution than is currently documented. The closely related jasmonates serve as a model for understanding the biosynthesis and signaling of cyclopentanoid compounds in nature. The experimental protocols outlined in this guide provide a framework for the further exploration and characterization of these unique natural products, which may hold potential for applications in drug development and other scientific fields.

References

- 1. mdpi.com [mdpi.com]

- 2. [PDF] Jasmonic Acid Signaling Pathway in Plants | Semantic Scholar [semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. ijpras.com [ijpras.com]

- 5. Chaulmoogric acid - Wikipedia [en.wikipedia.org]

- 6. Cyclopentyl FA | Cyberlipid [cyberlipid.gerli.com]

- 7. US957633A - Ester from chaulmoogra-oil. - Google Patents [patents.google.com]

- 8. academic.oup.com [academic.oup.com]

- 9. mdpi.com [mdpi.com]

- 10. Jasmonic Acid Signaling Pathway in Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 11. edoc.mdc-berlin.de [edoc.mdc-berlin.de]

- 12. ila.ilsl.br [ila.ilsl.br]

- 13. Optimization and automation of rapid and selective analysis of fatty acid methyl esters from aqueous samples by headspace SPME arrow extraction followed by GC–MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Methyl Cyclopentanecarboxylate: Discovery, History, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl cyclopentanecarboxylate (B8599756), a cyclic ester with the chemical formula C₇H₁₂O₂, is a significant compound in the fields of organic synthesis, fragrance chemistry, and pharmaceutical development. Its unique structural features, including a five-membered aliphatic ring and a methyl ester group, impart characteristic physical and chemical properties that make it a versatile building block and a valuable ingredient in various applications. This technical guide provides a comprehensive overview of the discovery, historical development, physicochemical properties, and key synthetic methodologies of methyl cyclopentanecarboxylate, tailored for a scientific audience.

Historical Context and Discovery

While the precise first synthesis of this compound is not definitively documented in a singular seminal publication, its history is intrinsically linked to the broader exploration of alicyclic compounds in the late 19th and early 20th centuries. The groundwork for understanding cyclopentane (B165970) derivatives was laid by pioneers such as Paul Caspar Freer and W. H. Perkin Jr., who synthesized methylcyclopentane (B18539) in 1888.[1] Further foundational work was contributed by Nikolai Kischner, who in 1895 correctly identified methylcyclopentane as the product of the hydrogenation of benzene (B151609) with hydriodic acid, a reaction that had previously puzzled chemists.[1][2][3]

The most pivotal development in the synthesis of cyclopentanecarboxylic acid derivatives, including the methyl ester, was the discovery of the Favorskii rearrangement by Russian chemist Alexei Yevgrafovich Favorskii, first reported in 1894.[4][5][6] This reaction, involving the base-mediated rearrangement of α-halo ketones, provided a novel and efficient method for contracting a six-membered ring (cyclohexanone derivative) into a five-membered ring (cyclopentanecarboxylic acid derivative).[6][7] The use of an alkoxide base, such as sodium methoxide (B1231860), in this rearrangement directly yields the corresponding ester, this compound.[7] This elegant ring-contraction strategy became a cornerstone in the synthesis of cyclopentane-based molecules.

Beyond the Favorskii rearrangement, the more straightforward method of direct esterification of cyclopentanecarboxylic acid with methanol (B129727) also became a common synthetic route. Cyclopentanecarboxylic acid itself can be prepared through various methods, including the Favorskii rearrangement followed by hydrolysis, the carbonylation of cyclopentyl alcohol, or the reaction of a cyclopentyl Grignard reagent with carbon dioxide.[8][9]

Physicochemical Properties

This compound is a colorless liquid with a characteristic fruity odor.[10] Its physical and chemical properties are summarized in the tables below.

Table 1: General and Physical Properties of this compound

| Property | Value |

| Molecular Formula | C₇H₁₂O₂ |

| Molecular Weight | 128.17 g/mol [11] |

| CAS Number | 4630-80-2[12] |

| Appearance | Colorless liquid[10] |

| Odor | Fruity |

| Boiling Point | 70-73 °C at 48 mmHg[8] |

| Density | Not available |

| Solubility | Soluble in organic solvents, insoluble in water[10] |

Table 2: Spectroscopic Data of this compound

| Spectroscopic Technique | Key Data |

| ¹H NMR | Data available, but specific shifts vary with solvent. |

| ¹³C NMR | Data available, but specific shifts vary with solvent. |

| Infrared (IR) Spectroscopy | Data available through the NIST WebBook.[13] |

| Mass Spectrometry (MS) | Data available through the NIST WebBook.[13] |

Experimental Protocols

This section details the experimental procedures for the two primary methods of synthesizing this compound.

Synthesis via Favorskii Rearrangement of 2-Chlorocyclohexanone (B41772)

This method utilizes a ring contraction of a six-membered ring to a five-membered ring.

Experimental Workflow:

Detailed Protocol: [8]

-

Reaction Setup: In a three-necked, round-bottomed flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, suspend 58 g (1.07 moles) of sodium methoxide in 330 mL of anhydrous ether.

-

Addition of Reactant: To the stirred suspension, add a solution of 133 g (1 mole) of 2-chlorocyclohexanone in 30 mL of dry ether dropwise. The addition should take approximately 40 minutes, controlling the exothermic reaction.

-

Reaction: After the addition is complete, stir and heat the mixture under reflux for 2 hours.

-

Work-up: Cool the mixture and add water to dissolve the salts. Separate the ether layer.

-

Extraction and Washing: Extract the aqueous layer with two 50 mL portions of ether. Combine the ethereal solutions and wash successively with 100 mL portions of 5% hydrochloric acid, 5% aqueous sodium bicarbonate solution, and saturated sodium chloride solution.

-

Drying and Concentration: Dry the ether solution over magnesium sulfate, filter, and remove the ether by distillation at atmospheric pressure.

-

Purification: The crude ester is purified by fractional distillation at 70–73°C under a pressure of 48 mm Hg. The yield of this compound is typically between 72–78 g.

Synthesis via Fischer Esterification of Cyclopentanecarboxylic Acid

This is a direct esterification method.

Reaction Pathway:

Detailed Protocol: [14]

-

Reaction Setup: In an oven-dried flask, dissolve cyclopentanecarboxylic acid (9.5 mL, 87.6 mmol) in anhydrous dichloromethane (B109758) (100 mL).

-

Activation: Slowly add oxalyl chloride (8.8 mL, 105.1 mmol) dropwise, followed by 2 drops of DMF as a catalyst. Allow the reaction to proceed for 7 hours.

-

Esterification: Concentrate the mixture under vacuum to remove excess oxalyl chloride and dichloromethane. Dissolve the residue in methanol (25 mL) and continue the reaction for 19 hours.

-

Work-up: Concentrate the reaction mixture under vacuum.

-